t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate
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Overview
Description
t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate is a compound that features a t-butyl carbamate protecting group attached to an oxazole ring, which is further substituted with an azidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by azidation and carbamate formation under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Deprotection Reactions: The t-butyl carbamate group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: Strong acids such as trifluoroacetic acid.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives.
Reduction Reactions: Products include amine-substituted oxazole derivatives.
Deprotection Reactions: Products include the free amine form of the compound.
Scientific Research Applications
t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings. The oxazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The t-butyl carbamate group serves as a protecting group, which can be removed to reveal the active amine .
Comparison with Similar Compounds
Similar Compounds
t-Butyl {[4-(aminomethyl)oxazol-5-yl]methyl}-carbamate: Similar structure but with an amine group instead of an azido group.
t-Butyl {[4-(hydroxymethyl)oxazol-5-yl]methyl}-carbamate: Similar structure but with a hydroxyl group instead of an azido group.
t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}-carbamate: Similar structure but with a chloro group instead of an azido group.
Uniqueness
t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate is unique due to the presence of the azido group, which allows for specific chemical reactions such as click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .
Properties
IUPAC Name |
tert-butyl N-[[4-(azidomethyl)-1,3-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-10(2,3)18-9(16)12-5-8-7(4-14-15-11)13-6-17-8/h6H,4-5H2,1-3H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUZHWRTXYGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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